molecular formula C16H16N4O4 B5505296 N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide

N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide

Cat. No. B5505296
M. Wt: 328.32 g/mol
InChI Key: BVBGHGLULYMRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide is a compound that belongs to a class of organic molecules featuring oxadiazole and isoxazole rings. Such compounds are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The specific compound mentioned combines the structural motifs of oxadiazole and isoxazole rings, potentially offering interesting chemical and physical properties.

Synthesis Analysis

The synthesis of similar oxadiazole derivatives typically involves cyclization reactions of hydrazones derived from appropriate aldehydes and aroylhydrazines, using oxidants such as chloramine-T. For example, Gaonkar, Rai, and Prabhuswamy (2006) synthesized a series of novel oxadiazoles through oxidative cyclization, indicating a potential pathway for synthesizing compounds with related structures (Gaonkar, Rai, & Prabhuswamy, 2006).

Molecular Structure Analysis

Crystal structure analyses of related compounds have been conducted to determine molecular conformation and bonding patterns. Viterbo, Calvino, and Serafino (1980) provided insights into the crystal and molecular structure of an intermediate oxadiazole compound, potentially offering a precedent for analyzing the molecular structure of the subject compound (Viterbo, Calvino, & Serafino, 1980).

Scientific Research Applications

Anticancer Activity

A series of derivatives related to N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide were synthesized and evaluated for their anticancer properties. These compounds showed promising activity against various human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. The anticancer efficacy was determined using the MTT assay, with etoposide serving as the standard reference. The results indicated that all compounds exhibited good to moderate activity across the tested cell lines, highlighting the potential of these derivatives in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Antidiabetic Screening

N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which share a structural similarity with the target compound, were synthesized and characterized. These compounds underwent in vitro antidiabetic screening using the α-amylase inhibition assay. This study provides insights into the potential of these derivatives in managing diabetes, contributing to the development of new therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antibacterial Activity

Novel derivatives incorporating the 1,3,4-oxadiazole core, akin to the compound , were synthesized and subjected to antibacterial activity tests. These compounds were evaluated against various bacterial strains, demonstrating a range of antibacterial effects. This research highlights the potential of such derivatives in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

properties

IUPAC Name

N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-22-10-14-18-15(24-20-14)7-8-17-16(21)12-9-13(23-19-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBGHGLULYMRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.